2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O6, and it has a molecular weight of 278.26 g/mol. The compound features a chromen-2-one core with a methoxy group and an ethyl acetate moiety, contributing to its unique chemical structure and potential biological activities. The IUPAC name for this compound is 2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate, and its structure can be represented by the canonical SMILES notation: CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC.
The mechanism of action involves interactions with specific molecular targets, including enzyme inhibition (e.g., carbonic anhydrase and monoamine oxidase). These interactions lead to various biological effects, including modulation of reactive oxygen species and inhibition of microtubule polymerization, which contribute to its anticancer properties.
Research indicates that 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate exhibits significant biological activities. It has been studied for its potential anticancer effects, attributed to its ability to inhibit specific enzymes and modulate cellular pathways involved in cancer progression. Additionally, the compound may possess antioxidant properties, which help mitigate oxidative stress in biological systems .
The synthesis of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves an O-acylation reaction. The process includes:
In industrial settings, continuous flow reactors may be employed for larger-scale production, optimizing yield and purity through enhanced reaction conditions and purification techniques like recrystallization and chromatography .
The applications of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate extend across various fields:
Studies on the interactions of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate with biological targets have revealed its ability to inhibit specific enzymes that play critical roles in metabolic processes. These interactions can lead to significant changes in cellular behavior, particularly concerning cancer cell proliferation and oxidative stress response mechanisms .
Several compounds share structural similarities with 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoate | Contains a butanoate group instead of ethyl | Different ester group affecting solubility |
| Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate | Features a para-methoxyphenyl substituent | Potentially different biological activity due to substitution |
| (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3 | Deuterated version for isotopic studies | Useful in tracing metabolic pathways |
The uniqueness of 2-((7-Methoxy-2-oxo-2H-chromen-4-yloxy)ethyl acetate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other coumarin derivatives. Its ability to modulate enzyme activity while exhibiting antioxidant effects sets it apart from similar compounds .